molecular formula C11H12N2O2 B13657803 Methyl 7-amino-4-methyl-1H-indole-2-carboxylate

Methyl 7-amino-4-methyl-1H-indole-2-carboxylate

Cat. No.: B13657803
M. Wt: 204.22 g/mol
InChI Key: KPKMPQWVYZWVKG-UHFFFAOYSA-N
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Description

Methyl 7-amino-4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-4-methyl-1H-indole-2-carboxylate typically involves the reaction of 7-amino-4-methylindole with methyl chloroformate under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Methyl 7-amino-4-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-amino-4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methyl-1H-indole-2-carboxylate
  • Methyl 6-amino-4-methyl-1H-indole-2-carboxylate
  • Methyl 4-methyl-1H-indole-2-carboxylate

Uniqueness

Methyl 7-amino-4-methyl-1H-indole-2-carboxylate is unique due to the presence of both an amino group and a methyl group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 7-amino-4-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-3-4-8(12)10-7(6)5-9(13-10)11(14)15-2/h3-5,13H,12H2,1-2H3

InChI Key

KPKMPQWVYZWVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)N)C(=O)OC

Origin of Product

United States

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